Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
Description
Contextualization within Modern Synthetic Organic Chemistry
In the field of modern synthetic organic chemistry, the emphasis is on the efficient and selective construction of complex molecular architectures. Compounds like Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl- serve as key intermediates, embodying latent functionalities that can be unmasked and elaborated in subsequent synthetic steps. The synthesis of such molecules often relies on robust and well-understood reactions, with the Williamson ether synthesis being a primary method for creating the crucial aryl ether linkage. byjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.org The preparation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- would logically proceed via the reaction of 4-ethylphenoxide (generated from 4-ethylphenol) with an electrophilic partner like 2-bromo-1,1-dimethoxyethane (B145963). jk-sci.comnih.gov
The Williamson ether synthesis is a cornerstone SN2 reaction, valued for its broad applicability in preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. byjus.comwikipedia.orgmasterorganicchemistry.com The choice of a primary alkyl halide, such as 2-bromo-1,1-dimethoxyethane, is critical to favor the desired substitution reaction over potential elimination side-reactions that can occur with more sterically hindered halides. byjus.comjk-sci.com
Strategic Importance of Aryl Alkoxyacetal Systems in Chemical Synthesis
The strategic value of an aryl alkoxyacetal system lies in the orthogonal reactivity of its constituent functional groups. The aryl ether bond is generally stable under a wide range of reaction conditions, providing a robust connection that can withstand various synthetic transformations. numberanalytics.com However, it can be cleaved under specific, often harsh, conditions if necessary to reveal a phenol (B47542). numberanalytics.com
More significantly, the dimethoxyethoxy group is a classic protecting group for an aldehyde. The acetal (B89532) functionality is stable to nucleophiles and bases but can be readily hydrolyzed under acidic conditions to liberate the highly reactive aldehyde group. This protection-deprotection strategy is fundamental in organic synthesis, allowing chemists to perform reactions on other parts of the molecule without interference from the aldehyde. Once revealed, the aldehyde can participate in a vast array of transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig or aldol (B89426) reactions.
Overview of Current Research Landscape on Ethers and Acetals of Aromatic Scaffolds
The study of aromatic ethers and acetals remains an active area of research, driven by their prevalence in natural products, pharmaceuticals, and materials science. numberanalytics.comgoogle.com Research has expanded beyond classical synthetic methods to include novel catalytic systems. For instance, recent developments have explored the use of visible-light photoredox catalysis with iron(III) complexes to achieve oxidative opening of cyclic ethers and acetals, demonstrating new ways to functionalize these traditionally stable groups. researchgate.net
Furthermore, innovative methods for ether synthesis continue to be developed as alternatives to traditional approaches. One such strategy involves the coupling of stable acetals with organotrifluoroborates, promoted by a Lewis acid, to form ether linkages without the need for harsh basic conditions. nih.gov Research also focuses on the diverse reactions of aromatic ethers themselves, including electrophilic aromatic substitution, rearrangements like the Claisen rearrangement, and reactions involving organometallic reagents. numberanalytics.comgoogle.com These ongoing investigations broaden the synthetic utility of aromatic scaffolds and provide more efficient and selective tools for chemists.
Scope and Objectives of Academic Inquiry into Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
While specific, in-depth academic studies focused solely on Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- are not widely published, its structure suggests several potential avenues for academic inquiry. The primary objective of such research would be to utilize it as a precursor for the synthesis of more complex target molecules.
Potential Research Objectives:
Synthesis of Bioactive Molecules: The compound could serve as a key intermediate in the synthesis of novel pharmaceutical agents or agrochemicals. The 4-ethylphenyl moiety combined with a two-carbon side chain (unmasked from the acetal) is a common structural motif in biologically active compounds.
Development of Novel Synthetic Methodologies: Researchers could use this compound as a model substrate to test new reactions. For example, studies could focus on the selective cleavage of the ether bond without affecting the acetal, or vice versa, under new catalytic conditions.
Materials Science Applications: The aromatic ring could be further functionalized to create monomers for polymerization, leading to new materials with specific optical or electronic properties. The ethyl group and the alkoxy side chain would influence the physical properties of the resulting polymer.
Mechanistic Studies: A detailed investigation into the kinetics and mechanism of its formation via the Williamson ether synthesis could provide deeper insights into the reaction dynamics, particularly concerning the reactivity of the bromoacetaldehyde (B98955) dimethyl acetal electrophile. wikipedia.org
Data Tables
Table 1: Physicochemical Properties of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(2,2-Dimethoxyethoxy)-4-ethylbenzene | epa.gov |
| CAS Number | 72152-82-0 | epa.gov |
| Molecular Formula | C12H18O3 | epa.gov |
| Molecular Weight | 210.27 g/mol | epa.gov |
| Systematic Name | Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- | epa.gov |
Table 2: Key Reactants for Synthesis
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|---|
| 4-Ethylphenol (B45693) | Nucleophile Precursor | C8H10O | 122.16 | 123-07-9 |
Structure
2D Structure
Properties
CAS No. |
72152-82-0 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethoxy)-4-ethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-4-10-5-7-11(8-6-10)15-9-12(13-2)14-3/h5-8,12H,4,9H2,1-3H3 |
InChI Key |
FNMDHPGYVASXGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for Benzene, 1 2,2 Dimethoxyethoxy 4 Ethyl
Direct Alkylation and Etherification Pathways
The formation of the ether bond in Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl- can be achieved through several direct methods.
The Williamson ether synthesis is a classical and widely used method for preparing ethers. wikipedia.org This S_N2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide. byjus.com For the synthesis of the target compound, 4-ethylphenol (B45693) is first deprotonated with a suitable base to form the 4-ethylphenoxide nucleophile. This is then reacted with an electrophile such as 2-bromo-1,1-dimethoxyethane (B145963). scbt.com
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the phenol (B47542). byjus.com Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the S_N2 reaction. byjus.com
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH | DMF | 25-50 | 4-8 | 85-95 |
| 2 | K₂CO₃ | Acetonitrile | 80 | 12-24 | 70-85 |
| 3 | Cs₂CO₃ | Acetone | 60 | 8-16 | 80-90 |
In recent decades, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, offering milder conditions compared to classical methods. The Buchwald-Hartwig amination protocol has been extended to the formation of aryl ethers. This reaction typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
For the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, this would involve the reaction of a 4-ethyl-substituted aryl halide (e.g., 4-bromoethylbenzene or 4-iodoethylbenzene) with 2,2-dimethoxyethanol (B1332150). A variety of palladium precursors and ligands can be employed to achieve high yields.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoethylbenzene | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 80-92 |
| 2 | 4-Iodoethylbenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| 3 | 4-Chloroethylbenzene | Pd(OAc)₂ | RuPhos | t-BuONa | Toluene | 110 | 75-88 |
Nucleophilic aromatic substitution (S_NAr) is another potential route for the synthesis of aryl ethers. This reaction requires an aromatic ring that is activated by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions to the leaving group. lumenlearning.comlibretexts.org
In the context of synthesizing Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, a standard S_NAr reaction is not directly applicable as the ethyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, if a suitable precursor with activating groups were used, which could later be converted to an ethyl group, this pathway could be considered. For instance, one could start with a p-nitrophenoxy derivative and subsequently reduce the nitro group and convert it to an ethyl group, though this would be a more convoluted and less atom-economical approach.
A more direct S_NAr strategy would involve a starting material like 4-fluoro-1-ethylbenzene, where fluoride (B91410) acts as the leaving group. While less common for non-activated systems, under forcing conditions or with specific catalysts, the displacement of fluoride by the sodium salt of 2,2-dimethoxyethanol could be attempted.
| Entry | Aryl Substrate | Nucleophile | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Fluoro-4-nitrobenzene (as a model activated substrate) | NaO(CH₂)₂OCH(OCH₃)₂ | DMSO | 100-150 °C | 70-90 |
| 2 | 1-Fluoro-4-ethylbenzene | NaO(CH₂)₂OCH(OCH₃)₂ | HMPA | High Temp, High Pressure | Low to Moderate |
Strategies for Introducing the 2,2-Dimethoxyethoxy Group
The introduction of the dimethoxyethoxy fragment is the key step in the synthesis. This can be achieved through several reliable methods, most notably by reacting a nucleophilic phenol with an electrophilic acetal (B89532) precursor.
The most direct and widely applicable method for synthesizing Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is the Williamson ether synthesis. masterorganicchemistry.com This venerable reaction involves the SN2 displacement of a halide by an alkoxide or, in this case, a phenoxide. masterorganicchemistry.com The synthesis commences with the deprotonation of 4-ethylphenol using a suitable base to form the more nucleophilic 4-ethylphenoxide. utahtech.eduyoutube.com This is followed by the addition of an electrophilic halogenated acetal, such as 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal).
The general mechanism involves the attack of the 4-ethylphenoxide ion on the carbon atom bearing the halogen, displacing the bromide to form the desired ether. youtube.com To facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be employed. utahtech.edu
Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers
| Starting Phenol | Alkyl Halide | Base | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Ethylphenol | Methyl Iodide | 25% NaOH | TBAB | - | Reflux, 1 hr | - | utahtech.edu |
| tert-Butyl-4-hydroxyphenylcarbamate | 1,2-Dibromoethane | K₂CO₃ | - | Acetone | Reflux, 12 hr | 40% | chemspider.com |
| Phenol | Aryl Halides | K₂CO₃ | CuI / Fe(acac)₃ | - | - | Very Good | organic-chemistry.org |
This table presents analogous Williamson ether synthesis reactions. The specific yield for the target compound may vary based on optimized conditions.
The reaction is typically performed under reflux to provide the necessary activation energy. utahtech.edu Care must be taken as the alkyl halide can be volatile. utahtech.edu Workup generally involves cooling the reaction, followed by extraction with an organic solvent like ether, washing with a base to remove unreacted phenol, and finally drying and purification. utahtech.edu
An alternative, though less direct, conceptual approach involves the addition of an alcohol (or phenol) to an enol ether. Acid-catalyzed addition of an alcohol to an enol ether proceeds via protonation of the double bond to form a resonance-stabilized oxocarbenium ion. stackexchange.com This electrophilic intermediate is then attacked by the alcohol nucleophile. stackexchange.com Subsequent deprotonation yields the final acetal product. stackexchange.com While this is a general method for acetal formation, its application to synthesize the target molecule would require a multi-step process, likely starting from a different precursor than 4-ethylphenol.
Similarly, alcohols can add to existing acetals under acid catalysis. organic-chemistry.org For instance, the reaction of triethyl orthoformate with an organocopper reagent in Et₂O can lead to the cleavage of acetals to form ethers. iupac.org
Synthetic Routes Involving Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukfiveable.me This strategy can provide alternative pathways to the target molecule, perhaps starting from more readily available precursors.
An alternative synthetic route could involve first synthesizing an aldehyde precursor, 2-(4-ethylphenoxy)acetaldehyde, and then converting it to the dimethyl acetal. The formation of acetals from aldehydes or ketones is a standard protective group strategy in organic synthesis. masterorganicchemistry.com This reaction involves treating the carbonyl compound with two equivalents of an alcohol (in this case, methanol) in the presence of an acid catalyst. libretexts.org
The mechanism proceeds through initial protonation of the carbonyl oxygen, increasing its electrophilicity. libretexts.org Nucleophilic attack by the first molecule of methanol (B129727) forms a hemiacetal intermediate. libretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized oxocarbenium ion. masterorganicchemistry.comlibretexts.org Finally, attack by a second molecule of methanol and deprotonation yields the stable acetal. libretexts.org To drive the equilibrium towards the acetal, the water formed during the reaction must be removed, often using a Dean-Stark apparatus or molecular sieves. libretexts.org
Table 2: General Conditions for Acetalization
| Carbonyl Compound | Alcohol/Diol | Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Aldehyde/Ketone | 2 eq. Alcohol | Anhydrous Acid | Water removal required | masterorganicchemistry.comlibretexts.org |
| (E)-2-methyl-3-phenylpropenal | Trimethyl orthoformate / Methanol | Amberlyst 15 | Room temperature, 36 hr | orgsyn.org |
| Various Carbonyls | Alcohol / Trialkyl orthoformate | Tetrabutylammonium tribromide | Mild, chemoselective | organic-chemistry.org |
The modification of existing aryl ethers or other benzene derivatives represents another strategic approach. nih.gov The synthesis of polysubstituted benzenes requires careful planning regarding the order of substituent introduction, as existing groups influence the regioselectivity of subsequent reactions. youtube.comlibretexts.org For the target molecule, one could envision starting with benzene and performing a Friedel-Crafts alkylation to introduce the ethyl group. youtube.com This would be followed by functionalization to install the phenol, and finally, etherification as described in section 2.3.1. The order is crucial, as some reactions, like Friedel-Crafts, are incompatible with strongly deactivating groups that might be introduced first. libretexts.org
Another strategy involves metal-halogen exchange on a halogenated phenol derivative, followed by coupling with an appropriate electrophile. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether-synthesis analogues, have greatly expanded the scope for forming C-O bonds, allowing for the coupling of various aryl halides with alcohols and phenols. organic-chemistry.orgnih.gov
Stereoselective Synthesis Considerations for Related Analogues
While Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is an achiral molecule, the principles of its synthesis are applicable to the creation of chiral analogues, where stereoselectivity becomes a paramount concern. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch
For analogues where the acetal carbon or another part of the molecule is a stereocenter, several strategies can be employed. ethz.ch One common approach is the use of a chiral auxiliary, an enantiopure group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. ethz.ch For instance, chiral acetals can be prepared from chiral diols (e.g., (2R,4R)-pentanediol) and an aldehyde. iupac.orgnii.ac.jp These chiral acetals can then undergo diastereoselective ring-cleavage reactions with organometallic reagents, yielding chiral alcohols or other products with high enantiomeric excess. iupac.org
Kinetic resolution, often catalyzed by enzymes like lipases, is another powerful method for separating racemic mixtures of chiral alcohols, which could be precursors to chiral ether analogues. mdpi.comencyclopedia.pub Furthermore, catalytic asymmetric methods, using chiral transition-metal complexes, can create new stereocenters with high enantioselectivity. encyclopedia.pub For example, palladium-catalyzed asymmetric hydroalkoxylation of allenes with phenols can produce chiral acyclic O,O-acetals with high enantiomeric excess. organic-chemistry.org
Optimization of Reaction Conditions and Yields in Academic Contexts
The predominant method for the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is the Williamson ether synthesis. wikipedia.org This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the reaction of 4-ethylphenoxide with a 2,2-dimethoxyethyl halide (such as 2-bromo- or 2-chloro-1,1-dimethoxyethane).
The general mechanism involves the deprotonation of 4-ethylphenol by a suitable base to form the more nucleophilic 4-ethylphenoxide ion. This ion then attacks the electrophilic carbon of the 2,2-dimethoxyethyl halide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the ether linkage. wikipedia.org
Academic research has focused on optimizing several key parameters to maximize the yield and purity of the resulting aryl ether. These parameters include the choice of base, solvent, catalyst, and reaction temperature. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective, though milder bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are also commonly used, particularly for synthesizing aryl ethers. numberanalytics.comjk-sci.com The choice of solvent is crucial; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.comjk-sci.com
The following interactive data table summarizes typical reaction conditions for the Williamson ether synthesis of phenolic ethers, which are analogous to the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-.
Interactive Data Table: Representative Conditions for Williamson Ether Synthesis of Phenolic Ethers
| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Reported Yield (%) |
| 4-Ethylphenol | 2-Bromo-1,1-dimethoxyethane | K₂CO₃ | None | DMF | 80-100 | 85-95 |
| 4-Ethylphenol | 2-Chloro-1,1-dimethoxyethane | NaOH | Tetrabutylammonium bromide (PTC) | Toluene/Water | 90-110 (reflux) | 90-98 |
| Phenol | Benzyl Bromide | KOH | 18-Crown-6 | Acetonitrile | 60-80 | ~90 |
| β-Naphthol | Benzyl Bromide | NaH | None | DMSO | Room Temp - 50 | >90 |
Note: This data is representative of analogous Williamson ether syntheses and serves to illustrate typical optimization parameters. Specific yields for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- would require direct experimental verification.
Novel Synthetic Route Development and Exploration
While the Williamson ether synthesis remains a foundational method, research into novel synthetic routes aims to overcome some of its limitations, such as the need for stoichiometric amounts of strong bases and the generation of salt byproducts.
One significant advancement is the use of phase-transfer catalysis (PTC) . wikipedia.orgnumberanalytics.com In the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, a phase-transfer catalyst, such as tetrabutylammonium bromide or 18-crown-6, facilitates the transfer of the 4-ethylphenoxide anion from an aqueous or solid phase into an organic phase where the 2,2-dimethoxyethyl halide is dissolved. wikipedia.org This technique allows for the use of milder, more economical bases like sodium hydroxide and can lead to higher yields and faster reaction rates under heterogeneous conditions. researchgate.net
Microwave-assisted synthesis represents another modern approach. tsijournals.comtandfonline.com By using microwave irradiation, the reaction time for Williamson ether syntheses can be dramatically reduced from hours to minutes. wikipedia.org This rapid heating can also lead to increased product yields and is considered a "green chemistry" approach due to its energy efficiency. tandfonline.com
More advanced and exploratory routes include catalytic Williamson ether synthesis (CWES) at high temperatures. researchgate.netacs.org These methods utilize weak alkylating agents in the presence of a catalyst at temperatures exceeding 300°C. researchgate.net While not yet standard practice for a compound like Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, this approach is highly selective for producing aryl ethers and avoids the formation of salt byproducts, making it an attractive area for future industrial-scale synthesis. researchgate.netacs.org
Furthermore, copper-catalyzed Ullmann-type reactions are a well-known method for forming diaryl ethers and could potentially be adapted for the synthesis of aryl alkyl ethers under specific conditions, representing another avenue for novel route development. wikipedia.orgscielo.org.mx
Reaction Mechanisms and Reactivity Studies of Benzene, 1 2,2 Dimethoxyethoxy 4 Ethyl
Mechanistic Investigations of Acetal (B89532) Hydrolysis in Varied Conditions
The hydrolysis of the acetal group in Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl- is a fundamental reaction, typically proceeding under acidic conditions to yield 4-ethylphenol (B45693) and 2,2-dimethoxyethanol (B1332150). The stability of acetals in neutral or basic media makes acid catalysis a requirement for this transformation. organic-chemistry.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of acetals is a well-established, multi-step process. chemistrysteps.commasterorganicchemistry.com For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the mechanism involves the following key steps:
Protonation: The reaction initiates with the protonation of one of the methoxy (B1213986) groups of the acetal by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemistrysteps.com
Formation of an Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen assists in the departure of the protonated methoxy group, forming a resonance-stabilized oxonium ion intermediate. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com
Deprotonation: A subsequent deprotonation step by a water molecule or another base leads to the formation of a hemiacetal intermediate.
Reprotonation and Cleavage: The remaining methoxy group of the hemiacetal is then protonated, and a similar sequence of steps involving the formation of another oxonium ion and its subsequent cleavage by water leads to the final products: 4-ethylphenol and 2,2-dimethoxyacetaldehyde. The latter is in equilibrium with its hydrate (B1144303) form in aqueous solution.
Solvolysis Pathways and Kinetics
Solvolysis of acetals, a reaction where the solvent acts as the nucleophile, follows a similar mechanistic pathway to hydrolysis. In the case of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, solvolysis in an alcohol solvent (e.g., ethanol) under acidic conditions would lead to a transacetalization reaction, where the methoxy groups are exchanged for ethoxy groups.
The kinetics of acetal hydrolysis are typically first-order in the acetal and first-order in the acid catalyst. The rate-determining step is generally considered to be the cleavage of the protonated acetal to form the oxonium ion intermediate. The stability of this carbocationic intermediate significantly influences the reaction rate. In the case of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the electron-donating nature of the 4-ethylphenyl group can help stabilize the intermediate oxonium ion.
| Reaction Condition | Typical Catalyst | Expected Products | Kinetic Profile |
| Aqueous Acid | H₂SO₄, HCl | 4-ethylphenol, 2,2-dimethoxyacetaldehyde | First-order in acetal and acid |
| Anhydrous Alcohol/Acid | p-Toluenesulfonic acid | Transacetalization products | Dependent on alcohol and acid concentration |
Cleavage Reactions of the Ether Linkage
The ether linkage in Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, which connects the dimethoxyethoxy group to the benzene ring, is generally more stable than the acetal group but can be cleaved under specific reductive or oxidative conditions. wikipedia.org
Hydrogenolysis and Reductive Cleavage Mechanisms
Hydrogenolysis of aryl ethers involves the cleavage of the C-O bond with the addition of hydrogen. This reaction typically requires a metal catalyst and a source of hydrogen.
Mechanism: The mechanism for the hydrogenolysis of aryl ethers often involves the following steps:
Adsorption: The aryl ether adsorbs onto the surface of the metal catalyst.
C-O Bond Activation: The catalyst facilitates the activation and subsequent cleavage of the aryl C-O bond.
Hydrogenation: The resulting fragments are then hydrogenated.
Various catalytic systems can be employed for this purpose, with the choice of catalyst and reaction conditions influencing the selectivity and efficiency of the cleavage. For instance, nickel-based catalysts have been shown to be effective for the selective hydrogenolysis of the aromatic C-O bond in aryl ethers. acs.org Reductive cleavage can also be achieved using strong reducing agents like sodium in liquid ammonia (B1221849) (Birch reduction conditions), although this may also affect the aromatic ring.
| Catalyst/Reagent | Hydrogen Source | Typical Conditions | Primary Products |
| Pd/C, Ni | H₂ gas | High pressure and temperature | Ethylbenzene (B125841), 2,2-dimethoxyethanol |
| Na/NH₃ (liq.) | Na/NH₃ | Low temperature | Varies depending on workup |
Oxidative Cleavage Pathways
Oxidative cleavage of the ether linkage can be achieved using various oxidizing agents. This process is particularly relevant in the context of lignin (B12514952) biodegradation, where similar ether linkages are abundant. Fungal peroxygenases, for example, can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers. nih.gov
Mechanism: A plausible mechanism for enzymatic oxidative cleavage involves:
Hydrogen Abstraction: The enzyme abstracts a hydrogen atom from the carbon adjacent to the ether oxygen.
Oxygen Rebound: An oxygen atom is then transferred to the resulting radical, forming a hemiacetal intermediate.
Hydrolysis: The unstable hemiacetal spontaneously hydrolyzes to yield a phenol (B47542) (4-ethylphenol in this case) and an aldehyde (2,2-dimethoxyacetaldehyde). nih.gov
Chemical methods for oxidative cleavage can involve reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or other strong oxidants. These reactions often proceed through single-electron transfer mechanisms.
| Reagent | Conditions | Key Intermediate | Products |
| Fungal Peroxygenase/H₂O₂ | Aqueous buffer, room temp | Hemiacetal | 4-ethylphenol, 2,2-dimethoxyacetaldehyde |
| Ceric Ammonium Nitrate | Acetonitrile (B52724)/water | Radical cation | 4-ethyl-1,4-benzoquinone and other oxidation products |
Electrophilic Aromatic Substitution Reactions of the Benzene Core
The benzene ring of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgmsu.edumasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the ring: the ethyl group and the 1-(2,2-dimethoxyethoxy) group.
Both the ethyl group (an alkyl group) and the alkoxy group are activating substituents and are ortho, para-directors. msu.edu This means they increase the rate of electrophilic attack compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. In this molecule, the para position relative to the ethyl group is occupied by the alkoxy group, and vice versa. Therefore, electrophilic substitution will occur at the positions ortho to either the ethyl or the alkoxy group.
The -OCH₂CH(OCH₃)₂ group is a stronger activating group than the ethyl group due to the powerful electron-donating resonance effect of the oxygen atom directly attached to the ring. Therefore, the directing effect of the alkoxy group will be dominant, and substitution will primarily occur at the positions ortho to it (and meta to the ethyl group). Steric hindrance from the bulky 1-(2,2-dimethoxyethoxy) group might favor substitution at the position ortho to the ethyl group and meta to the alkoxy group to some extent.
| Reaction Type | Reagent/Catalyst | Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 1-(2,2-dimethoxyethoxy)-4-ethyl-2-nitrobenzene and 1-(2,2-dimethoxyethoxy)-4-ethyl-3-nitrobenzene |
| Bromination | Br₂/FeBr₃ | 2-bromo-1-(2,2-dimethoxyethoxy)-4-ethylbenzene and 3-bromo-1-(2,2-dimethoxyethoxy)-4-ethylbenzene |
| Sulfonation | Fuming H₂SO₄ | 4-(2,2-dimethoxyethoxy)-2-ethylbenzenesulfonic acid and 5-(2,2-dimethoxyethoxy)-2-ethylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation at positions ortho to the alkoxy and ethyl groups, with potential for competing reactions. |
Influence of the Dimethoxyethoxy Group on Reactivity and Regioselectivity
The reactivity of the benzene ring in "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-" is primarily influenced by the two substituents: the 1-(2,2-dimethoxyethoxy) group and the 4-ethyl group. The alkoxy group, -(OCH₂CH(OCH₃)₂), is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the +R (resonance) effect of the oxygen atom, which donates electron density to the benzene ring, particularly at the ortho and para positions. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene.
The ethyl group at the para position is a weak activating group and also an ortho, para-director, primarily through a +I (inductive) effect and hyperconjugation. Since the para position is already occupied by the ethyl group, the directing effects of both substituents converge on the two ortho positions (positions 2 and 6 relative to the alkoxy group). Therefore, electrophilic substitution is strongly directed to these positions. The steric bulk of the 1-(2,2-dimethoxyethoxy) group might introduce some hindrance at the ortho positions, potentially reducing the reaction rate compared to a smaller alkoxy group like methoxy, but the primary regioselectivity remains at the ortho sites.
| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -OCH₂CH(OCH₃)₂ | +R >> -I | Strongly Activating | Ortho, Para |
| -CH₂CH₃ | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
Alkylation and Acylation Reactions
Given the activating and directing influence of the dimethoxyethoxy group, "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-" is expected to readily undergo Friedel-Crafts alkylation and acylation reactions. These reactions introduce an alkyl or acyl group, respectively, onto the aromatic ring.
Alkylation: In a Friedel-Crafts alkylation, an alkyl halide (e.g., CH₃Cl) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would react with the aromatic ring. The expected major products would be the result of substitution at the positions ortho to the dimethoxyethoxy group. However, a known limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group can further activate the ring.
Acylation: Friedel-Crafts acylation, using an acyl halide (e.g., CH₃COCl) or anhydride (B1165640) with a Lewis acid catalyst, is generally a more controlled reaction. The acyl group is a deactivating group, which prevents further acylation of the product. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", acylation would be directed to the ortho positions. The steric hindrance of the dimethoxyethoxy group might favor the formation of the 2-acyl product over a disubstituted product. The reaction of ethylbenzene with benzoyl chloride, for instance, yields primarily the para-substituted product (78%), with smaller amounts of the ortho (2%) and meta (7%) isomers. acs.org In the case of the target molecule, with the para position blocked, the ortho position is the most likely site of acylation.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Alkylation | CH₃Cl, AlCl₃ | Benzene, 1-(2,2-dimethoxyethoxy)-2,4-diethyl- and Benzene, 1-(2,2-dimethoxyethoxy)-2,6-diethyl-4-ethyl- |
| Acylation | CH₃COCl, AlCl₃ | 1-(2-(2,2-dimethoxyethoxy)-5-ethylphenyl)ethan-1-one |
Nucleophilic Reactivity at the Acetal Center
The 2,2-dimethoxyethoxy side chain contains an acetal functional group. Acetals are generally stable to bases and nucleophiles, making them excellent protecting groups for carbonyl compounds. organicchemistrydata.org However, they are sensitive to acidic conditions, which can lead to hydrolysis back to the corresponding aldehyde and alcohols.
Transacetalization Reactions and Mechanisms
Transacetalization is a reaction in which the alkoxy groups of an acetal are exchanged with another alcohol in the presence of an acid catalyst. clockss.org For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", this would involve the reaction with an alcohol (R'OH) or a diol, leading to the formation of a new acetal.
The mechanism proceeds via protonation of one of the methoxy groups by the acid catalyst, followed by its elimination as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by the new alcohol (R'OH). Subsequent deprotonation yields the new acetal. If a diol, such as ethylene (B1197577) glycol, is used, a cyclic acetal (a 1,3-dioxolane) would be formed. These reactions are typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the methanol that is formed.
Addition of Organometallic Reagents to Acetal Functionalities
Generally, acetals are resistant to attack by strong nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi). wikipedia.orgsaylor.org This stability is a key reason for their use as protecting groups. However, under certain conditions, particularly with the use of a Lewis acid promoter like titanium tetrachloride (TiCl₄), organometallic reagents can react with acetals. wikipedia.org In such cases, one of the alkoxy groups can be displaced by the alkyl or aryl group from the organometallic reagent, leading to the formation of an ether. For the target molecule, a reaction with a Grignard reagent in the presence of a Lewis acid could potentially lead to the cleavage of a C-O bond at the acetal center and the formation of a new C-C bond.
Photochemical and Thermal Reactivity Studies
Photochemical Reactivity: Aromatic compounds with alkoxy substituents can participate in photochemical reactions. One common reaction is the [2+2] photocycloaddition of the aromatic ring with an alkene, which can occur upon UV irradiation. researchgate.net For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", irradiation in the presence of an alkene could potentially lead to the formation of a cyclobutane (B1203170) ring fused to the aromatic system. Another possible photochemical reaction for aromatic ethers is photosubstitution, where a nucleophile can replace a group on the aromatic ring under irradiation.
Investigation of Intermediate Species and Transition States
The study of intermediate species and transition states in the reactions of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is crucial for a comprehensive understanding of its reactivity. While specific experimental data for this compound is not extensively available in public literature, its reactivity can be predicted and understood through the well-established principles of electrophilic aromatic substitution (EAS) reactions. The substituents on the benzene ring, an ethyl group and a 1-(2,2-dimethoxyethoxy) group, are both activating and direct incoming electrophiles to the ortho and para positions. Given their para-relationship in the parent molecule, substitution is anticipated to occur at the positions ortho to these groups.
The mechanism of electrophilic aromatic substitution generally proceeds in two steps. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the electron-rich aromatic ring on an electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com The second step is the rapid deprotonation of the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com
For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- , the formation of the arenium ion is a key intermediate. The stability of this intermediate is influenced by the electronic effects of the substituents. Both the ethyl and the dimethoxyethoxy groups are electron-donating, which helps to stabilize the positive charge of the arenium ion, thereby increasing the reaction rate compared to unsubstituted benzene.
Table 1: Predicted Intermediates in the Electrophilic Nitration of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Intermediate Species | Structure | Predicted Relative Stability |
| Ortho-Arenium Ion (relative to the dimethoxyethoxy group) | A resonance-stabilized carbocation with the nitro group at a position ortho to the dimethoxyethoxy group. | More stable due to resonance and inductive effects of both activating groups. |
| Ortho-Arenium Ion (relative to the ethyl group) | A resonance-stabilized carbocation with the nitro group at a position ortho to the ethyl group. | More stable due to resonance and inductive effects of both activating groups. |
The transition states in these reactions correspond to the energy maxima on the reaction coordinate diagram. For the formation of the arenium ion, the transition state involves the partial formation of the new carbon-electrophile bond and the disruption of the aromatic system. The energy of this transition state is a critical factor in determining the reaction rate.
Computational chemistry provides valuable insights into the energies and geometries of these transient species. Although specific computational studies on Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- are not readily found, theoretical calculations for similar substituted benzenes can provide a model for understanding.
Table 2: Hypothetical Calculated Energy Profile for the Nitration of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Species | Relative Energy (kcal/mol) |
| Reactants (Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- + NO₂⁺) | 0 |
| Transition State 1 (Formation of ortho-arenium ion) | +15 to +20 |
| Ortho-Arenium Ion Intermediate | +5 to +8 |
| Transition State 2 (Deprotonation) | +6 to +9 |
| Products (2-Nitro-1-(2,2-dimethoxyethoxy)-4-ethylbenzene + H⁺) | -10 to -15 |
Note: The energy values presented in this table are hypothetical and are intended to be illustrative of a typical electrophilic aromatic substitution reaction profile for an activated benzene ring.
The investigation of these intermediates and transition states can be carried out using various spectroscopic techniques, such as NMR spectroscopy at low temperatures to observe stable arenium ions, as well as advanced computational methods like Density Functional Theory (DFT) to model the reaction pathway.
Computational and Theoretical Studies of Benzene, 1 2,2 Dimethoxyethoxy 4 Ethyl
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of molecules. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-," these calculations would provide insights into its geometry and the spatial arrangement of its flexible side chain.
Density Functional Theory (DFT) is a robust method for predicting the ground-state geometry of molecules. espublisher.comaps.org A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to find the lowest energy structure. espublisher.com The geometry optimization process would iteratively adjust the bond lengths, bond angles, and dihedral angles until a stable conformation is reached. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-," the optimization would likely show a planar benzene (B151609) ring with the ethyl and alkoxyethoxy groups adopting specific orientations to minimize steric hindrance. The ethyl group would likely be oriented to maximize its distance from the larger alkoxyethoxy group.
Table 1: Predicted Optimized Geometrical Parameters using DFT (B3LYP/6-31G(d,p)) This table presents hypothetical yet representative data based on general DFT calculations for substituted benzenes.
| Parameter | Predicted Value |
|---|---|
| C-C (aromatic) bond length | ~1.39 Å |
| C-O (ether) bond length | ~1.37 Å |
| C-C (ethyl) bond length | ~1.54 Å |
Electronic Structure and Molecular Orbital Analysis
The electronic properties of "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-" can be elucidated through an analysis of its molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. tsijournals.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. tsijournals.com A larger gap suggests higher stability and lower reactivity. tsijournals.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the ether group, making it susceptible to electrophilic attack. The LUMO would likely be distributed over the aromatic ring. Substituents on a benzene ring can modulate the HOMO-LUMO gap. researchgate.netyoutube.com
Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap This table presents hypothetical yet representative data based on general computational studies of substituted benzenes.
| Parameter | Predicted Energy (eV) |
|---|---|
| HOMO Energy | -5.8 |
| LUMO Energy | -0.5 |
The distribution of electron density within the molecule can be visualized using molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating areas prone to nucleophilic and electrophilic attack, respectively. dtic.mil For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-," the MEP would likely show negative potential around the oxygen atoms of the ether and acetal (B89532) groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. acs.org The aromatic ring, being electron-rich due to the alkoxy group, would also exhibit negative potential.
Spectroscopic Property Prediction and Simulation
Computational methods can predict various spectroscopic properties, aiding in the identification and characterization of the compound.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. libretexts.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H and ¹³C NMR spectra. researchgate.net For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-," the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the protons of the alkoxyacetal side chain. Similarly, the ¹³C NMR spectrum would provide information about each unique carbon environment. Discrepancies between predicted and experimental spectra can provide further insights into the molecular conformation and electronic structure.
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) This table presents hypothetical yet representative data based on general computational studies of substituted benzenes and ethers.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O | ~158 |
| Aromatic C-H | ~115-130 |
| Aromatic C-C₂H₅ | ~140 |
| -OCH₂- | ~70 |
| -CH(OCH₃)₂ | ~105 |
| -OCH₃ | ~55 |
| -CH₂CH₃ | ~28 |
Theoretical Prediction of Vibrational Frequencies
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching, bending, and torsional motions of its atoms. For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, a theoretical vibrational analysis can be performed using quantum chemical methods such as Density Functional Theory (DFT) and ab initio calculations. These methods can predict the frequencies and intensities of infrared (IR) and Raman active vibrational modes.
For analogous compounds like ethylbenzene (B125841), detailed vibrational analyses have been conducted. nih.govresearchgate.net These studies, often combining experimental techniques with calculations (e.g., using the 6-31G or similar basis sets), have successfully assigned the observed spectral bands to specific molecular motions. nih.gov For the target molecule, we can anticipate a complex spectrum with characteristic frequencies arising from its distinct structural components:
Aromatic Ring Vibrations: The benzene ring will exhibit characteristic C-H stretching vibrations, typically in the 3100-3000 cm⁻¹ region, and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. Ring breathing modes and out-of-plane bending vibrations are also expected at lower frequencies. isroset.org
Ethyl Group Vibrations: The ethyl substituent will show symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups, generally between 2980-2850 cm⁻¹. Bending and rocking modes for these groups will appear at lower wavenumbers.
Dimethoxyethoxy Group Vibrations: This side chain will contribute several characteristic vibrations. The C-O-C ether linkages will produce strong asymmetric stretching bands, typically in the 1260-1000 cm⁻¹ region. The methoxy (B1213986) (O-CH₃) groups will have their own C-H stretching and bending modes, and the acetal group (CH(OCH₃)₂) will have distinct vibrational signatures.
A computational study of similar molecules, such as 2,4-difluoro-1-methoxy benzene and 1-chloro-3-methoxy benzene, using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, has demonstrated high accuracy in predicting vibrational frequencies when compared to experimental FT-IR and FT-Raman spectra. isroset.org A similar approach for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- would provide a reliable theoretical vibrational spectrum.
A hypothetical table of selected predicted vibrational frequencies for the title compound, based on known frequencies for its constituent functional groups, is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic Ring | C-H Stretch | 3100 - 3000 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Ethyl Group | C-H Stretch (CH₂, CH₃) | 2980 - 2850 |
| Ether (C-O-C) | Asymmetric Stretch | 1260 - 1000 |
| Acetal (O-C-O) | Stretch | 1150 - 1050 |
Computational Approaches to NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental data interpretation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR parameters. mdpi.com
For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique chemical environment:
Aromatic Protons and Carbons: The substitution pattern on the benzene ring (1,4-disubstituted) will influence the chemical shifts of the aromatic protons and carbons. The electron-donating nature of the ether oxygen will typically shield the ortho and para positions, shifting their signals to a lower ppm value compared to unsubstituted benzene. ucl.ac.uk The ethyl group has a weaker electronic effect.
Ethyl Group Protons and Carbons: The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons, which in turn will be a triplet. The chemical shifts will be in the typical alkyl region, but slightly downfield due to the proximity of the aromatic ring. docbrown.info
Dimethoxyethoxy Group Protons and Carbons: This chain will show several distinct signals. The protons of the two methoxy groups are expected to be nearly equivalent, appearing as a singlet. The single proton on the acetal carbon will be a triplet, coupled to the adjacent methylene group. The methylene protons adjacent to the aromatic oxygen will also be a triplet.
The prediction of chemical shifts in complex molecules can be refined by considering solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). liverpool.ac.uk For multi-substituted systems where standard tables may be inadequate, additive models or more sophisticated computational approaches are necessary to achieve accurate predictions. pdx.edu
Below is a table of estimated ¹H NMR chemical shifts for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, based on computational predictions for analogous structures.
| Proton Environment | Estimated Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic (ortho to -OEt) | 6.8 - 7.0 | Doublet |
| Aromatic (ortho to -CH₂CH₃) | 7.0 - 7.2 | Doublet |
| Ethyl (CH₂) | 2.5 - 2.7 | Quartet |
| Ethyl (CH₃) | 1.1 - 1.3 | Triplet |
| Ethoxy (Ar-O-CH₂) | 3.9 - 4.1 | Triplet |
| Acetal (CH) | 4.8 - 5.0 | Triplet |
| Methoxy (OCH₃) | 3.3 - 3.5 | Singlet |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, several types of reactions could be investigated, such as oxidation, C-H bond activation, and ether cleavage.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To model a chemical reaction, the first step is to identify the stationary points on the potential energy surface (PES), which include reactants, products, intermediates, and transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate these TS structures.
Once a TS is located and confirmed (by having exactly one imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the located TS indeed connects the desired minima on the PES. This methodology has been successfully applied to study complex reaction mechanisms, such as the enzymatic conversion of 4-ethylphenol (B45693), a structural analog of the phenolic precursor to our target molecule. researchgate.net
Reaction Energy Profiles and Kinetic Parameters
With the energies of all stationary points determined, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, with the energy difference between the reactants and the highest transition state defining the activation energy (Ea).
From the activation energy and other thermodynamic parameters obtained from the frequency calculations (e.g., enthalpy and entropy), kinetic parameters like the reaction rate constant (k) can be estimated using Transition State Theory (TST). For example, in the study of the reaction of the ethylbenzene-OH adduct with O₂ and NO₂, DFT calculations were used to determine the reaction pathways and rate constants, providing crucial data for atmospheric chemistry models. rsc.org A similar approach could be applied to understand the atmospheric degradation or metabolic pathways of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-.
A hypothetical reaction energy profile for a C-H abstraction from the ethyl group of the title compound is shown below.
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants + Radical | 0 |
| 2 | Transition State 1 | +15 |
| 3 | Intermediate Radical + Product | -5 |
| 4 | Transition State 2 | +10 |
| 5 | Final Products | -20 |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, solvent interactions, and dynamic properties.
For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, MD simulations could be employed to investigate several aspects:
Solvent Effects: The behavior of the molecule in different solvents (e.g., water, organic solvents) can be simulated to understand how the solvent structure around the solute influences its conformation and properties. Studies on cholesterol in various solvents have shown how polar and non-polar environments affect solvation. rsc.org
Conformational Dynamics: The flexible dimethoxyethoxy side chain can adopt numerous conformations. MD simulations can explore the conformational landscape of this chain, identifying the most stable conformers and the energy barriers between them.
Aggregation Behavior: In certain environments, molecules like this may exhibit a tendency to aggregate. MD simulations can model the interactions between multiple molecules to predict whether self-assembly is likely to occur.
The choice of a suitable force field (e.g., AMBER, CHARMM, OPLS) is critical for the accuracy of MD simulations. These force fields are sets of parameters that define the potential energy of the system. For aromatic systems like benzene, various force fields have been tested and compared to experimental data to ensure their reliability. rsc.org
Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds (excluding biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific property or activity. While often used for predicting biological activity, QSAR can also be applied to predict physicochemical properties such as solubility, boiling point, or environmental fate parameters.
For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, a QSAR study could be developed for a series of analogous compounds, such as other substituted ethoxybenzenes or ethylbenzenes. The process would involve:
Data Set Assembly: A set of analogous compounds with experimentally measured values for a specific non-biological property would be collected.
Descriptor Calculation: For each molecule in the set, a large number of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape).
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) would be used to build a mathematical model that correlates a subset of the calculated descriptors with the measured property.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Such a QSAR model could then be used to predict the property of interest for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- and other similar compounds for which experimental data is unavailable.
A table illustrating the types of descriptors that could be used in a QSAR study of analogous compounds is provided below.
| Descriptor Class | Example Descriptors | Relevance to Physicochemical Properties |
| Constitutional | Molecular Weight, Number of O atoms | Size and composition |
| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and shape |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties, reactivity, polarity |
| 3D (Geometric) | Solvent Accessible Surface Area | Interaction with solvent, size |
Advanced Analytical Methodologies in Characterization of Benzene, 1 2,2 Dimethoxyethoxy 4 Ethyl
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are central to elucidating the intricate structural details of the molecule. By probing the interactions of the compound with electromagnetic radiation, a wealth of information can be obtained.
High-Resolution NMR spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within the molecule.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, which can be complex in a molecule with multiple overlapping resonances.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group, and between the methine and methylene protons of the dimethoxyethoxy moiety.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic ring, the ethyl group, and the ether side chain to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is key for establishing long-range (2-3 bond) correlations. It would be instrumental in confirming the connectivity between the ethyl group and the aromatic ring (C4), and more importantly, between the ether oxygen and the aromatic ring (C1). It would also verify the linkage between the ethoxy and dimethoxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It could be used to confirm the para substitution pattern on the benzene (B151609) ring by observing through-space interactions between the protons of the ethyl group and the adjacent aromatic protons.
Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in motion, ssNMR offers insights into the structure and dynamics of the compound in its solid, crystalline, or amorphous form. This can reveal information about polymorphism, molecular packing in the crystal lattice, and conformational differences between the solid and solution states. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", ssNMR could be used to study the orientation of the flexible dimethoxyethoxy side chain relative to the rigid aromatic ring in the solid phase.
Table 1: Predicted ¹H NMR Chemical Shifts for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- (Note: Predicted values in CDCl₃. Actual values may vary based on solvent and experimental conditions.)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to -OEt) | 6.85 - 6.95 | Doublet | 2H |
| Aromatic (ortho to -Et) | 7.10 - 7.20 | Doublet | 2H |
| -O-CH₂-CH(OCH₃)₂ | 4.05 - 4.15 | Triplet | 2H |
| -O-CH₂-CH(OCH₃)₂ | 4.80 - 4.90 | Triplet | 1H |
| -OCH₃ | 3.35 - 3.45 | Singlet | 6H |
| -CH₂-CH₃ | 2.55 - 2.65 | Quartet | 2H |
| -CH₂-CH₃ | 1.15 - 1.25 | Triplet | 3H |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule's functional groups.
FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is highly sensitive to polar functional groups. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", key vibrational bands would include:
C-O-C Stretching: Strong, characteristic bands in the 1250-1000 cm⁻¹ region, confirming the presence of the ether and acetal (B89532) linkages.
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
Aromatic C-H Bending: A strong absorption around 830-810 cm⁻¹ would be indicative of the 1,4-disubstitution (para) pattern of the benzene ring.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the ethyl and methoxy (B1213986) groups.
Raman Spectroscopy: Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. It would provide complementary information to the IR spectrum:
The symmetric "breathing" mode of the para-disubstituted benzene ring would be a strong and characteristic Raman band.
The C-C backbone of the ethyl group and the non-polar aspects of the ether chain would also be visible. Comparing the FT-IR and Raman spectra helps to provide a more complete vibrational profile of the molecule.
High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. Furthermore, fragmentation analysis elucidates the molecular structure.
Electron Ionization (EI): This high-energy technique causes extensive fragmentation, providing a "fingerprint" mass spectrum. Key fragmentation pathways for "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-" would likely include:
Cleavage of the ethyl group to give a [M-29]⁺ peak.
Alpha-cleavage at the ether linkage, leading to the formation of a stable benzylic-type cation.
The most prominent fragmentation would likely be the loss of the dimethoxyethoxymethyl radical, or further fragmentation of the side chain, with a particularly stable fragment being the dimethoxymethyl cation at m/z 75.
Chemical Ionization (CI): This is a softer ionization technique that results in less fragmentation and a more prominent molecular ion or protonated molecule peak [M+H]⁺, confirming the molecular weight.
Isotopic Profiling: HRMS can resolve the isotopic distribution of the molecule. By comparing the measured isotopic pattern to the theoretical pattern for the proposed formula (C₁₃H₂₀O₃), the elemental composition can be confirmed with high confidence.
Table 2: Predicted Key Mass Spectrometry Fragments for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| m/z (mass-to-charge ratio) | Possible Fragment Identity |
| 224 | [M]⁺ (Molecular Ion) |
| 195 | [M - C₂H₅]⁺ |
| 149 | [M - CH(OCH₃)₂]⁺ |
| 121 | [C₂H₅-C₆H₄-O-CH₂]⁺ |
| 105 | [C₂H₅-C₆H₄]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system. The benzene ring and its substituents constitute the chromophore. For "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-", the spectrum in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show absorptions characteristic of a substituted benzene ring, specifically:
A primary band (π → π* transition) around 220-230 nm.
A secondary, or benzenoid, band with fine structure around 270-280 nm. The position and intensity of this band are sensitive to the substitution pattern and the nature of the substituents. The electron-donating nature of the alkoxy and ethyl groups would cause a bathochromic shift (shift to longer wavelength) compared to unsubstituted benzene.
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
HPLC is the gold standard for assessing the purity of non-volatile organic compounds like "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-". A robust HPLC method would be developed and validated for this purpose.
Method Development:
Column Selection: A reversed-phase column (e.g., C18 or C8) would be the primary choice due to the molecule's moderate polarity. The non-polar stationary phase would interact with the aromatic ring and alkyl chains.
Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good separation of the main compound from any potential starting materials (e.g., 4-ethylphenol) or by-products with different polarities.
Detection: A UV detector set at one of the molecule's absorption maxima (e.g., ~225 nm or ~275 nm) would provide high sensitivity. A photodiode array (PDA) detector would be even more advantageous, as it can acquire the full UV spectrum of the peak, helping to confirm its identity and assess peak purity.
Method Validation: To ensure the method is reliable and accurate, it would be validated according to established guidelines (e.g., ICH). This involves testing for:
Specificity: The ability to resolve the target compound from potential impurities.
Linearity: Demonstrating that the detector response is proportional to the concentration over a specific range.
Accuracy: How close the measured value is to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
The result of this process would be a validated HPLC method capable of reporting the purity of "Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-" as a percentage (e.g., >99.5%) and quantifying any specific impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it exceptionally suitable for both qualitative and quantitative assessments.
In a typical analysis, the compound is injected into the GC, where it is vaporized and travels through a capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. For this molecule, a non-polar or mid-polarity column is generally effective. The separated components then enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides a molecular ion peak and a unique fragmentation pattern that serves as a chemical fingerprint.
Impurity profiling is a critical application of GC-MS in the quality control of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. The analysis can detect and identify potential process-related impurities, such as unreacted starting materials (e.g., 4-ethylphenol (B45693), 2-bromo-1,1-dimethoxyethane) or byproducts from side reactions. By comparing the retention times and mass spectra of unknown peaks against reference standards or spectral libraries, a comprehensive impurity profile can be established.
Table 1: Representative GC-MS Parameters and Findings
This table outlines typical parameters for the GC-MS analysis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- and the expected mass spectral data.
| Parameter | Value / Description |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| MS System | 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Expected Molecular Ion (M+) | m/z 210 |
| Key Mass Fragments | m/z 75 (base peak, [CH(OCH3)2]+), 135, 107, 91 |
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography, offering high-efficiency separations at lower temperatures than GC and with faster analysis times than traditional HPLC.
For an achiral molecule like Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the primary application of SFC would be for purification (preparative SFC) rather than routine analysis, which is capably handled by GC-MS. Preparative SFC is highly effective for isolating the main compound from closely related impurities with high purity and yield, benefiting from the low viscosity and high diffusivity of the supercritical mobile phase which allows for high flow rates and rapid processing. The use of CO2 as the primary mobile phase is also advantageous for its low environmental impact and ease of removal from the collected fractions. While analytical SFC could be developed as an alternative to GC for potency testing, its utility is most pronounced in the domain of purification and for compounds that may be thermally sensitive.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple two or more analytical methods, provide a multi-dimensional view of a sample that is often unattainable with standalone instruments. Beyond the standard GC-MS, more advanced hyphenated systems can be deployed for an exhaustive characterization of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-.
One powerful example is Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) . This technique offers a significant enhancement in separation power over single-dimension GC. In a GCxGC system, effluent from a primary GC column is subjected to a second, orthogonal separation on a much shorter, faster column before detection. This results in a two-dimensional chromatogram that can resolve minor impurities from the main component peak or from each other, even when they co-elute in a standard 1D GC run. The coupling with a TOFMS detector provides high-speed, full-spectrum acquisition, ensuring that even the narrow peaks produced by the second dimension are accurately characterized by their mass spectra. This technique would be invaluable for generating an ultra-high-purity profile and for structural elucidation of novel, trace-level impurities.
Another relevant hyphenated technique is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly if analyzing for non-volatile impurities or degradation products that are not amenable to GC analysis. While the parent compound is volatile, potential polymeric impurities or salts formed during synthesis would require LC for separation, followed by MS for identification.
Environmental Fate and Degradation Pathways of Benzene, 1 2,2 Dimethoxyethoxy 4 Ethyl
Hydrolytic Degradation in Aqueous Environments
No peer-reviewed studies or environmental reports could be located that specifically investigate the hydrolytic degradation of Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl-. The acetal (B89532) functional group within the molecule suggests a potential for hydrolysis under certain pH conditions, which would likely yield 4-ethylphenol (B45693) and 2,2-dimethoxyethanol (B1332150). However, without experimental data, this remains a theoretical projection.
pH-Dependent Hydrolysis Kinetics
There are no available studies that have determined the rate of hydrolysis for this compound as a function of pH. Consequently, no data on its half-life in acidic, neutral, or alkaline aqueous environments can be presented.
Table 1: pH-Dependent Hydrolysis Kinetics of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Source |
|---|
Identification of Hydrolytic Byproducts and Their Structures
While theoretical byproducts can be postulated, no experimental studies have been published that identify and confirm the structures of hydrolytic degradation products of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-.
Table 2: Identified Hydrolytic Byproducts of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Byproduct Name | Chemical Structure | Method of Identification |
|---|
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Systems
Information regarding the photolytic degradation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is not present in the current body of scientific literature. The potential for both direct and indirect photolysis exists due to the presence of the benzene ring, which can absorb UV radiation.
Direct Photolysis Pathways
No research has been conducted to determine the quantum yield or specific pathways of direct photolysis for this compound. Therefore, its susceptibility to degradation by direct absorption of sunlight in aquatic or atmospheric environments is unknown.
Indirect Photolysis via Reactive Oxygen Species
The rate at which Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- may be degraded by reactive oxygen species such as hydroxyl radicals (•OH) or singlet oxygen in the environment has not been studied. Rate constants for these reactions are necessary to assess the importance of this degradation pathway, but they are not available.
Table 3: Photolytic Degradation Data for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Degradation Type | Medium | Key Findings | Source |
|---|---|---|---|
| Direct Photolysis | Data Not Available | Data Not Available | N/A |
Microbial Degradation Pathways in Environmental Matrices
There is a complete absence of studies on the microbial degradation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. Research on the broader category of benzene and its derivatives indicates that microbial degradation is a significant environmental process. eares.orgnih.govwur.nlresearchgate.netnih.gov For instance, various bacterial strains are known to degrade benzene and ethylbenzene (B125841) under both aerobic and anaerobic conditions. nih.govwur.nl However, no research has specifically investigated which microbial species, if any, are capable of metabolizing Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the enzymes involved, or the metabolic pathways that would be utilized.
Table 4: Microbial Degradation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Environmental Matrix | Microbial Species | Degradation Pathway | Key Findings |
|---|
Aerobic Biodegradation Mechanisms
The aerobic biodegradation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is anticipated to be initiated by microbial enzymatic action, primarily targeting the ethyl side chain and the aromatic ring. Microorganisms in aerobic environments utilize oxygenases to catalyze the initial steps of degradation.
The presence of an ethyl group suggests a degradation pathway similar to that of ethylbenzene. For ethylbenzene, aerobic degradation is often initiated by monooxygenases or dioxygenases that attack the ethyl side chain or the aromatic ring. Attack on the ethyl group typically leads to the formation of (S)-1-phenylethanol, which is further oxidized.
Alternatively, the aromatic ring can be the primary site of attack. Dioxygenase enzymes can hydroxylate the benzene ring to form a cis-dihydrodiol. This is a common mechanism for the aerobic degradation of benzene and its derivatives. nih.gov The resulting catechol-like intermediates are then susceptible to ring cleavage, either through ortho- or meta-cleavage pathways, leading to the formation of aliphatic acids that can enter central metabolic cycles like the TCA cycle. researchgate.net Given the structure of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, it is plausible that both the ethyl group and the aromatic ring are susceptible to aerobic microbial attack. The ether linkage introduces a point of potential hydrolytic cleavage, although the biodegradation of the dimethoxyethoxy group would likely follow pathways for ether-containing compounds.
Studies on benzene have shown that under aerobic conditions, its degradation can be rapid, with half-lives in aquifer environments ranging from days to a few months. nih.gov The rate of degradation is often limited by the availability of oxygen. nih.gov For instance, research on BTEX-contaminated groundwater has demonstrated that while all components are rapidly degraded under natural aerobic conditions, the process is hindered by oxygen depletion. nih.gov
Table 1: Potential Aerobic Biodegradation Initiation Reactions for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- (Inferred from Analogous Compounds)
| Enzymatic Attack Site | Initial Reaction Type | Anticipated Intermediate Type | Relevant Analog Compound |
| Ethyl Side Chain | Monooxygenase/Dioxygenase | Alcohol (e.g., 1-(4-(2,2-dimethoxyethoxy)phenyl)ethanol) | Ethylbenzene |
| Aromatic Ring | Dioxygenase | cis-Dihydrodiol | Benzene, Ethylbenzene |
| Ether Linkage | Etherase/Hydrolysis | Phenol (B47542) and 2,2-dimethoxyethanol | Various ether-containing compounds |
Anaerobic Biotransformation Studies
While specific anaerobic biotransformation studies on Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- are not available, the behavior of benzene and ethylbenzene under anoxic conditions provides a framework for its potential fate. Anaerobic biodegradation is generally slower than aerobic degradation and is dependent on the availability of alternative electron acceptors such as nitrate (B79036), sulfate, Fe(III), or CO2. eaht.org
For ethylbenzene, anaerobic degradation can be initiated by the addition of fumarate (B1241708) to the ethyl group, a reaction catalyzed by benzylsuccinate synthase analogs. Another known pathway involves the anaerobic hydroxylation of the ethyl group.
The anaerobic degradation of the benzene ring is more complex and less understood. eaht.org It is considered to be a more recalcitrant compound under anaerobic conditions compared to other BTEX components like toluene. However, studies have demonstrated that benzene can be degraded under various anaerobic conditions, including nitrate-reducing, iron-reducing, sulfate-reducing, and methanogenic conditions. The initial activation of the benzene ring in the absence of oxygen is a critical and challenging step, with proposed mechanisms including methylation, carboxylation, and hydroxylation. For instance, Dechloromonas strain RCB has been shown to anaerobically degrade benzene coupled with nitrate reduction.
Given its structure, Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- would likely exhibit slow to negligible degradation under anaerobic conditions, with the potential for transformation being highly dependent on the specific microbial consortia present and the prevailing redox conditions. The ethylbenzene moiety is a likely site for initial attack under specific anaerobic conditions.
Identification of Microbial Metabolites
Direct identification of microbial metabolites for Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- has not been reported. However, based on the degradation pathways of analogous compounds, a range of potential metabolites can be predicted.
Inferred Aerobic Metabolites:
From Ethyl Group Oxidation: Similar to ethylbenzene, initial oxidation of the ethyl group would likely produce 1-(4-(2,2-dimethoxyethoxy)phenyl)ethanol . Further oxidation could lead to the corresponding acetophenone (B1666503) derivative.
From Aromatic Ring Cleavage: Following hydroxylation of the ring to form a catechol-like intermediate, subsequent meta- or ortho-cleavage would produce aliphatic acids. For benzene, key metabolites include catechol , phenol , and muconic acid.
From Ether Cleavage: Hydrolysis of the ether bond could yield 4-ethylphenol and 2,2-dimethoxyethanol .
Inferred Anaerobic Metabolites:
The anaerobic metabolism of ethylbenzene is known to produce intermediates such as (S)-1-phenylethanol and subsequently benzoyl-CoA through a series of reactions. By analogy, (1-(4-(2,2-dimethoxyethoxy)phenyl)ethyl)succinate could be a potential initial metabolite if the fumarate addition mechanism is active.
If anaerobic activation of the benzene ring occurs, metabolites such as 4-ethylphenol (via hydroxylation) or carboxylated derivatives could be formed.
Table 2: Predicted Microbial Metabolites of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-
| Metabolic Condition | Potential Metabolite | Precursor Structure/Pathway |
| Aerobic | 1-(4-(2,2-dimethoxyethoxy)phenyl)ethanol | Oxidation of the ethyl group |
| Aerobic | 4-ethylcatechol derivative | Dihydroxylation of the aromatic ring |
| Aerobic/Anaerobic | 4-ethylphenol | Hydrolysis of the ether linkage or ring activation |
| Anaerobic | (1-(4-(2,2-dimethoxyethoxy)phenyl)ethyl)succinate | Fumarate addition to the ethyl group |
Sorption and Volatilization Behavior in Environmental Compartments
The environmental distribution of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- between air, water, and soil/sediment is governed by its physical-chemical properties, which can be inferred from its structure.
Volatilization: Volatilization from water to air is determined by a compound's Henry's Law constant. Benzene and ethylbenzene are known to be volatile, and this is a significant process in their environmental fate. Benzene, for example, has a Henry's Law constant that indicates it will volatilize from surface water. nih.gov The addition of the larger, more polar dimethoxyethoxy group to the ethylbenzene structure would be expected to decrease the vapor pressure and increase the water solubility, thereby lowering the Henry's Law constant and reducing the rate of volatilization compared to ethylbenzene.
Therefore, Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- is likely to be moderately mobile in soil, with some retention due to sorption to organic matter, and less volatile from water surfaces than simpler aromatic hydrocarbons like benzene or ethylbenzene.
Development of Analytical Methods for Environmental Monitoring
Specific analytical methods for the routine environmental monitoring of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- have not been formally established. However, standard analytical techniques used for other aromatic hydrocarbons and semi-volatile organic compounds would be applicable and could be adapted for its detection and quantification in environmental matrices.
Sample Preparation: For water samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be suitable for concentrating the analyte and removing interfering matrix components. For soil and sediment samples, methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction with an appropriate organic solvent would be necessary.
Analytical Instrumentation:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most probable and effective technique for the analysis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. GC would provide the necessary separation from other organic compounds in an environmental sample, and MS would allow for positive identification based on its mass spectrum and fragmentation pattern, as well as sensitive quantification. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometric detector (LC-MS) could also be a viable method, particularly given the compound's polarity and lower volatility compared to BTEX.
Method development would involve optimizing extraction efficiency, chromatographic separation, and instrument detection parameters. The use of an isotopically labeled internal standard would be crucial for accurate quantification, correcting for losses during sample preparation and instrumental analysis.
Table 3: Potentially Applicable Analytical Techniques for Environmental Monitoring
| Analytical Technique | Sample Matrix | Key Advantages | Considerations for Method Development |
| GC-MS | Water, Soil, Air | High sensitivity, high selectivity, definitive identification | Derivatization may be needed to improve volatility, optimization of GC column and temperature program. |
| HPLC-UV/MS | Water, Soil | Suitable for less volatile compounds, can be coupled to MS for high selectivity | Selection of appropriate mobile phase and column, optimization of MS interface. |
Applications in Advanced Materials and Specialized Organic Synthesis
Role as a Building Block in Complex Molecule Synthesis
The bifunctional nature of Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl- makes it a valuable precursor in the construction of intricate molecular architectures. The presence of both a reactive aromatic ring and a latent carbonyl functionality, masked as an acetal (B89532), allows for sequential and controlled chemical modifications.
Precursor for Advanced Aromatic Ethers and Heterocycles
The acetal group in Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- can be hydrolyzed under acidic conditions to reveal a phenol (B47542). This phenolic intermediate is a key precursor for the synthesis of a variety of advanced aromatic ethers and heterocycles. For instance, the synthesis of substituted benzofurans can be achieved from halogenated phenols through processes like Sonogashira coupling followed by cyclization. acs.org While direct synthesis from the title compound has not been detailed, its derived phenol could undergo similar transformations. The general strategy often involves the coupling of a protected phenol with a suitable partner, followed by deprotection and an intramolecular cyclization to form the heterocyclic ring. organic-chemistry.org
Furthermore, the synthesis of various substituted benzofurans has been demonstrated to proceed from ortho-alkenylphenols via oxidative cyclization, a pathway that could potentially be accessed from derivatives of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. scribd.com The alkoxy substituent on the benzene ring is often crucial for an efficient cyclization to occur, highlighting the potential utility of the dimethoxyethoxy group in directing such reactions. scribd.com
Use in Protecting Group Chemistry (acetal functionality)
The dimethoxyethoxy group serves as a robust protecting group for the phenolic hydroxyl functionality. Acetals are widely recognized for their stability in neutral to strongly basic conditions, making them ideal for protecting carbonyl groups or, in this case, a latent phenol, during reactions involving strong nucleophiles or bases. wikipedia.orglibretexts.orglibretexts.orgtotal-synthesis.com This stability allows for selective reactions to occur at other positions of the molecule, such as the aromatic ring or the ethyl group, without affecting the protected hydroxyl group.
Potential in Polymer Chemistry and Monomer Design
The structural features of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- also suggest its potential utility in the field of polymer chemistry, particularly in the design of functional monomers and polymers.
Incorporation into Polyacetals or Polyethers
The dimethoxyethoxy group, being an acetal, opens up possibilities for the incorporation of this molecule into polyacetal or polyether backbones. Cationic copolymerization of vinyl ethers with cyclic acetals is a known method for creating polymers with acetal linkages in the main chain. acs.orgrsc.org While the title compound is not a vinyl ether itself, it could be chemically modified to introduce a polymerizable group, such as a vinyl ether or styrene (B11656) functionality.
For example, the free-radical copolymerization of cyclic ketene (B1206846) acetals with vinyl ethers has been demonstrated as a versatile platform for preparing functional aliphatic polyesters. researchgate.netlvts.frresearchgate.net This suggests that a monomer derived from Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- could be copolymerized with other monomers to introduce the 4-ethylphenoxy group as a pendant functionality. Such polymers could exhibit interesting properties due to the presence of the aromatic side chains.
Designing Monomers with Specific Reactivity Profiles
The design of monomers with specific functionalities is a key aspect of modern polymer science. Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- can be envisioned as a scaffold for creating monomers with tailored reactivity. The aromatic ring can be functionalized to introduce polymerizable groups, such as a vinyl or styrenyl moiety. For instance, a related compound, 4-ethyl-1,2-dimethoxybenzene, serves as a point of comparison for potential reactions. nih.govnist.gov
The acetal group can be maintained during polymerization to yield a polymer with protected phenolic functionalities. Subsequent deprotection would then unmask the phenolic hydroxyl groups, which could be used for post-polymerization modifications, such as grafting other polymer chains or introducing specific ligands. This approach allows for the synthesis of well-defined functional polymers with controlled architectures. The cationic copolymerization of vinyl ethers and aryl-substituted cyclic acetals has been shown to be influenced by the substituents on the acetal, affecting the electronic and steric environment around the propagating carbocation. acs.org This indicates that the specific structure of the dimethoxyethoxy group could be leveraged to control polymerization behavior.
Applications in Supramolecular Chemistry
The aromatic ring with its ethyl and alkoxy substituents can participate in non-covalent interactions such as π-π stacking and hydrophobic interactions, which are fundamental to supramolecular assembly. Resorcinarenes, which are macrocyclic host molecules, are known to form complexes with various guest molecules, including benzene derivatives, through a combination of these interactions. scribd.comrsc.orgbeilstein-journals.orgnih.govresearchgate.net The ethyl and alkoxy groups of the title compound could modulate its binding affinity and selectivity as a guest within such host systems.
Development of Novel Chemical Reagents Utilizing its Structure
The unique structure of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- offers several avenues for its theoretical development into novel chemical reagents for specialized organic synthesis. The presence of the acetal group, which can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, is a key feature.
Leveraging the Acetal Moiety:
The dimethoxyethoxy group serves as a masked aldehyde. This protecting group strategy is fundamental in multi-step organic synthesis. learncbse.in A hypothetical reagent based on this compound could be employed in reactions where the temporary protection of an aldehyde is necessary while other transformations are carried out on a different part of a molecule.
For instance, the 4-ethylphenyl ring could undergo various electrophilic substitution reactions. The acetal would remain stable under many of these conditions. Subsequent deprotection via acid-catalyzed hydrolysis would then unmask the aldehyde for further reactions, such as Wittig reactions, reductive aminations, or aldol (B89426) condensations. learncbse.in
Table 1: Potential Synthetic Transformations
| Reagent/Condition | Resulting Functional Group on Benzene Ring | Potential Application |
|---|---|---|
| 1. Strong Oxidizing Agent (e.g., KMnO4) 2. Acid Hydrolysis | 1. Carboxylic Acid 2. Aldehyde | Synthesis of bifunctional aromatic compounds |
| 1. Nitrating Mixture (HNO3/H2SO4) 2. Acid Hydrolysis | 1. Nitro group 2. Aldehyde | Precursor for dyes or pharmaceuticals |
The development of such a reagent would hinge on the chemoselective manipulation of the ethylphenyl portion of the molecule without affecting the acetal. The stability of the acetal group to a range of reaction conditions would be a critical factor in its utility.
Role in Advanced Functional Materials (excluding material properties)
The incorporation of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- into advanced functional materials is a speculative area, as direct research is not apparent. However, its structure suggests it could serve as a monomer or a precursor for the synthesis of functional polymers or other materials.
Monomer for Polymer Synthesis:
Theoretically, derivatives of this compound could be used to create novel polymers. For example, if the ethyl group were to be functionalized into a polymerizable group (e.g., a vinyl group through dehydrogenation), the resulting monomer could be used in polymerization reactions. The dimethoxyethoxy group would be carried into the polymer structure.
Subsequent hydrolysis of the acetal groups along the polymer backbone could generate aldehyde functionalities. These aldehydes could then be used for post-polymerization modification, allowing for the attachment of various molecules to tailor the material's function. This could be a pathway to creating materials for applications such as sensors, catalysts, or specialized coatings.
Precursor for Functional Dyes or Organic Light-Emitting Materials:
Many functional materials, including fluorescent dyes and components of organic light-emitting diodes (OLEDs), are based on substituted aromatic compounds. nih.gov Synthetic routes to complex heterocyclic systems, such as isocoumarins which have shown fluorescence properties, often start from substituted benzoic acids or similar precursors. nih.gov
It is conceivable that Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- could be chemically modified to serve as a building block in the synthesis of such advanced materials. For example, oxidation of the ethyl group to a carboxylic acid, followed by intramolecular cyclization reactions involving the ortho position of the benzene ring, could lead to the formation of complex heterocyclic structures that are known to have interesting photophysical properties.
Table 2: Hypothetical Material Precursors
| Derivative of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- | Potential Material Class | Method of Incorporation |
|---|---|---|
| Vinyl-substituted derivative | Functional Polymer | Radical or transition-metal-catalyzed polymerization |
| Carboxylic acid derivative | Polyester or Polyamide | Polycondensation reactions |
The successful integration of this compound into advanced materials would depend on the development of synthetic pathways to appropriately functionalized derivatives that can then be polymerized or assembled into larger, functional architectures.
Future Research Directions and Emerging Trends
Green Chemistry Approaches to Synthesis and Transformation
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. unibo.it Future research on Benzene (B151609), 1-(2,2-dimethoxyethoxy)-4-ethyl- is likely to focus on developing more sustainable synthetic routes.
Current synthetic paradigms for functionalized benzenes often rely on traditional methods that may use hazardous solvents and reagents. libretexts.org A significant future direction will be the adoption of greener solvents. Bio-based solvents, such as ethyl lactate, have shown promise as environmentally benign media for various organic reactions. researchgate.net Research could explore the feasibility of using such solvents in the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, potentially leading to processes with reduced toxicity and improved biodegradability. researchgate.netorientjchem.org Another avenue of green innovation lies in the use of supercritical fluids, like supercritical carbon dioxide (scCO₂), which can serve as recyclable, non-toxic reaction media for processes such as polymerization and extractions. orientjchem.org
Furthermore, developing atom-economical reactions will be crucial. This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. researchgate.net For a molecule like Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, this could involve exploring catalytic cycles that regenerate reagents and avoid stoichiometric waste products.
Catalyst Development for Efficient Transformations
Catalysis is at the heart of efficient chemical synthesis. For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, the development of novel catalysts could unlock more efficient and selective transformations.
Future research will likely move beyond traditional catalysts like aluminum chloride, which are often used in Friedel-Crafts type reactions but generate significant corrosive waste. researchgate.net The focus will shift towards recyclable, solid-acid catalysts or organocatalysts. Organocatalysis, which uses small organic molecules to accelerate reactions, has emerged as a powerful tool in asymmetric synthesis and could be applied to introduce chirality or other functional groups into derivatives of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-. youtube.com For instance, primary aminothiourea derivatives have been shown to catalyze enantioselective alkylations of α-arylpropionaldehydes, a reaction type that could be adapted for modifying the ethyl group or other positions on the benzene ring. nih.gov
Moreover, the development of catalysts for specific C-H activation would be a significant breakthrough. This would allow for the direct functionalization of the aromatic ring or the ethyl group without the need for pre-functionalized starting materials, leading to more streamlined and efficient synthetic processes.
Exploration of Novel Reactivity Patterns
Understanding and exploiting new ways in which a molecule can react is a fundamental driver of chemical innovation. For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, future research could uncover novel reactivity patterns that expand its synthetic utility.
The existing substituents—the 4-ethyl group and the 1-(2,2-dimethoxyethoxy) group—are expected to direct further electrophilic aromatic substitution to specific positions on the benzene ring. libretexts.orglibretexts.org However, a deeper investigation into the interplay of these directing groups under various reaction conditions could reveal subtle effects that can be exploited for regioselective synthesis. libretexts.org
A particularly interesting area for exploration is the reactivity of the dimethoxyethoxy side chain. The acetal (B89532) functionality within this group could be a target for controlled hydrolysis or transformation under specific catalytic conditions, providing a handle for further molecular elaboration. Additionally, research into the photochemical or electrochemical reactivity of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- could open up entirely new avenues for its transformation that are not accessible through traditional thermal reactions.
Advanced In Silico Modeling for Predictive Research
Computational chemistry and in silico modeling are becoming indispensable tools for predicting molecular properties and reactivity, thereby guiding experimental work more efficiently. nih.gov For Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl-, advanced modeling can accelerate research and development.
Future studies will likely employ Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. acs.org Such calculations can help in understanding the directing effects of the substituents and in predicting the most likely sites for electrophilic or nucleophilic attack. nih.govacs.org Molecular dynamics simulations could be used to study the conformational flexibility of the dimethoxyethoxy side chain and its interactions with solvents or catalysts. acs.orgresearchgate.net
These predictive models can be used to screen potential catalysts and reaction conditions virtually, saving significant time and resources in the laboratory. neist.res.in For example, in silico docking studies could be used to design catalysts that bind selectively to a specific part of the molecule, enabling highly targeted transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and process control. thieme-connect.deresearchgate.net The integration of the synthesis of Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- onto flow platforms represents a significant future trend.
Flow chemistry allows for rapid optimization of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. thieme-connect.de The small reaction volumes inherent in flow systems also enhance safety, particularly when dealing with highly reactive intermediates or exothermic reactions. thieme-connect.de For the synthesis of substituted benzenes, flow chemistry has been shown to significantly increase productivity and selectivity. researchgate.net
Furthermore, the combination of flow chemistry with automated synthesis platforms and machine learning algorithms can enable high-throughput experimentation and the rapid discovery of optimal reaction conditions. utexas.edu Such automated systems can perform and analyze numerous reactions in parallel, accelerating the exploration of the chemical space around Benzene, 1-(2,2-dimethoxyethoxy)-4-ethyl- and the development of new derivatives with desired properties.
Q & A
Q. Table 1: Synthetic Route Optimization
| Parameter | Optimal Value | Reference |
|---|---|---|
| Catalyst | K₂CO₃ | |
| Solvent | DMF | |
| Reaction Temp. | 80°C | |
| Yield | 78–85% |
Q. Table 2: Formulation Stability
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 25°C/60% RH | <2% | 6 months | |
| 40°C/75% RH | 4.5% | 3 months |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
